3-(4-fluorophenyl)benzenesulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

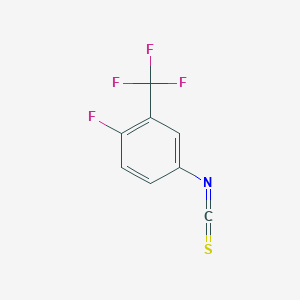

The compound "3-(4-fluorophenyl)benzenesulfonyl Chloride" is a derivative of benzenesulfonyl chloride with a fluorine atom on the phenyl ring. This functional group is known for its reactivity and is often used in the synthesis of various organic compounds, including sulfonamides and sulfonylureas, which have significant biological activities. The presence of the fluorine atom can influence the electronic properties of the molecule and can enhance its reactivity in certain chemical reactions .

Synthesis Analysis

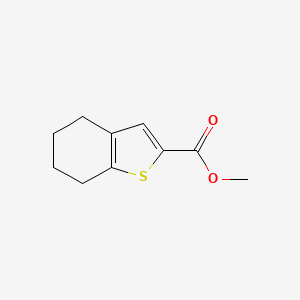

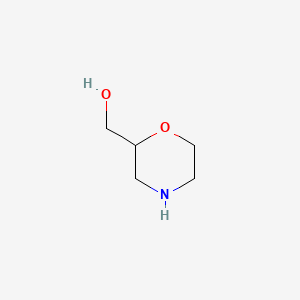

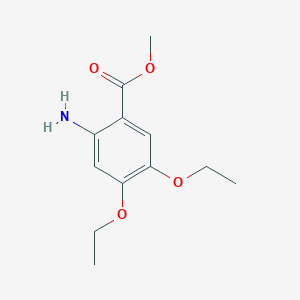

The synthesis of related fluorinated benzenesulfonyl compounds involves multiple steps, including the functionalization of the benzene ring and the introduction of the sulfonyl chloride group. For instance, 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized from their corresponding benzenesulfonyl chlorides through ammonification . Similarly, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate demonstrates the incorporation of a fluorine atom and a sulfonyl group into a biologically active molecule .

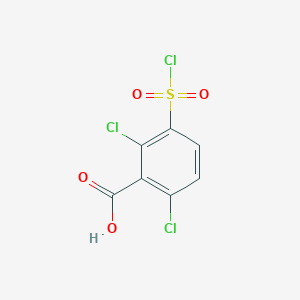

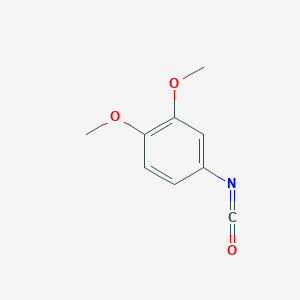

Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonyl compounds is characterized by X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the crystal. For example, the molecular structure of a related compound was determined to exist in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell . The presence of the fluorine atom can affect the overall molecular geometry and the electronic distribution within the molecule.

Chemical Reactions Analysis

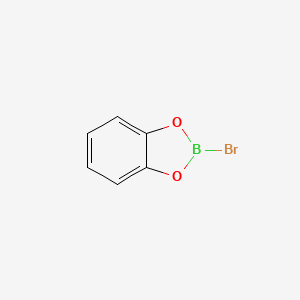

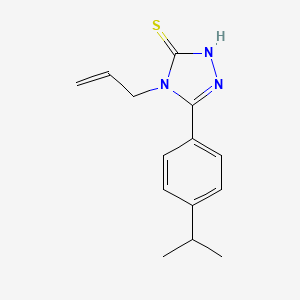

Fluorinated benzenesulfonyl compounds are versatile intermediates in organic synthesis. They can undergo nucleophilic aromatic substitution reactions where the fluorine atom is replaced by various nucleophiles, such as oxygen, sulfur, and nitrogen nucleophiles . Additionally, these compounds can be used to synthesize high-affinity inhibitors of enzymes, as demonstrated by the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which inhibit kynurenine 3-hydroxylase .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-fluorophenyl)benzenesulfonyl Chloride" would be influenced by the presence of the sulfonyl chloride group and the fluorine atom. The sulfonyl chloride group is highly reactive, making it a valuable functional group for further chemical modifications. The fluorine atom is electronegative, which can lead to increased stability of certain bonds and can affect the acidity and basicity of the molecule. The compound's solubility, boiling point, and melting point would be determined by its molecular structure and the intermolecular forces present in the solid state .

Applications De Recherche Scientifique

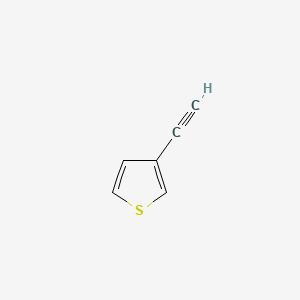

1. Palladium-Catalysed Arylations of Thiophenes

- Method of Application: The reactions were carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding arylated products .

- Results: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene yielded 4-(4-Fluorophenyl)-2-methylthiophene .

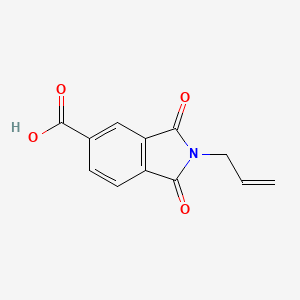

2. Preparation of Pyrrole Derivatives

- Application Summary: 3-Fluorobenzenesulfonyl chloride is used in the preparation of pyrrole derivatives, specifically 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole and 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole .

- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .

- Results: The results or outcomes of these reactions are not specified in the source .

3. Preparation of 2-Methyl-4-p-tolylthiophene

- Application Summary: This compound is used in the preparation of 2-Methyl-4-p-tolylthiophene .

- Method of Application: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene was carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding product .

- Results: The reaction yielded 2-Methyl-4-p-tolylthiophene in 75% yield .

4. Preparation of 2-Methyl-4-(4-nitrophenyl)-thiophene

- Application Summary: This compound is used in the preparation of 2-Methyl-4-(4-nitrophenyl)-thiophene .

- Method of Application: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene was carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding product .

- Results: The reaction yielded 2-Methyl-4-(4-nitrophenyl)-thiophene in 78% yield .

5. Preparation of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole

- Application Summary: This compound is used in the preparation of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole .

- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .

- Results: The results or outcomes of these reactions are not specified in the source .

6. Preparation of 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole

- Application Summary: This compound is used in the preparation of 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole .

- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .

- Results: The results or outcomes of these reactions are not specified in the source .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTKFJNSQWKALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409195 |

Source

|

| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)benzenesulfonyl Chloride | |

CAS RN |

861248-58-0 |

Source

|

| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)